Pentaerythritol triacrylate
Overview
Description
Pentaerythritol Triacrylate (PETA) is a multifunctional acrylate monomer used widely in the synthesis of polymers due to its excellent reactivity and crosslinking capabilities. It serves as a crucial component in the production of coatings, adhesives, and composite materials, offering enhanced mechanical, thermal, and chemical properties.
Synthesis Analysis
The synthesis of PETA typically involves the esterification of pentaerythritol with acrylic acid. Studies have optimized the synthesis conditions, achieving high yields under environmentally friendly conditions. For instance, using solid super acid catalysts like SO~(2-)_4/TiO_2/La~(3+) has been shown to improve the synthesis efficiency, with optimal conditions including a ratio of acid to alcohol of 3.5:1, reaction temperatures around 120°C, and specific amounts of catalyst and polymerization retarders to achieve high productivity rates of 78.5% (Z. Guangming, 2005).
Molecular Structure Analysis
The molecular structure of PETA, characterized by its triacrylate functional groups attached to a pentaerythritol core, allows for high degrees of crosslinking in polymer matrices. This structure contributes to the enhanced physical and chemical properties of the resulting polymers, including improved mechanical strength and chemical resistance.
Chemical Reactions and Properties
PETA undergoes rapid photopolymerization in the presence of photoinitiators, leading to highly crosslinked polymer networks. This reactivity is leveraged in UV-curable coatings and adhesives, where PETA-based formulations demonstrate excellent adhesion, hardness, and chemical resistance. The introduction of PETA into polymer matrices significantly impacts the thermal and mechanical properties of the materials, as evidenced by various studies analyzing its effects on polymer crosslink density and property enhancements.
Physical Properties Analysis
The physical properties of PETA, including its viscosity, boiling point, and solubility, play crucial roles in its application in polymer formulations. PETA's relatively low viscosity facilitates its incorporation into various formulations, enhancing the processability and final properties of the cured materials. The material's compatibility with a wide range of solvents and monomers further expands its application scope in the synthesis of high-performance polymers.
Chemical Properties Analysis
PETA's chemical properties, particularly its reactivity with different monomers and polymers, enable the design of materials with tailored properties. Its acrylate groups can copolymerize with a vast array of monomers, allowing for the synthesis of polymers with specific functionalities, thermal resistances, and mechanical strengths. The presence of PETA in polymer networks also contributes to increased chemical resistance, making these materials suitable for use in harsh environments.
- Synthesis and characterization of PETA using solid super acid catalysts, achieving high productivity rates (Z. Guangming, 2005).
- Study on the synthesis of PETA and its yield optimization, highlighting the importance of catalyst and inhibitor content in the esterification process (X. Xiong, 2003).
Scientific Research Applications
Toxicology and Health Concerns : PETA is used in the production of UV-curable inks, coatings, and adhesives. It was studied for toxicological effects in animals, revealing potential health concerns when exposed to high doses. This included dermatitis and squamous cell neoplasms at the site of application, highlighting the need for careful handling and exposure control (National Toxicology Program genetically modified model report, 2005).
Dermatological Reactions : PETA has been identified as a cause of contact dermatitis and conjunctivitis, especially in individuals handling printing inks. This underscores the importance of minimizing skin contact with multifunctional acrylates like PETA (Nethercott, 1978).
Material Synthesis : The synthesis process of PETA and factors affecting its yield were explored, with the optimal conditions involving specific ratios of reactants and catalysts. This research contributes to the efficient production of PETA for various applications (Xiong, 2003).
Polymer Research : Studies on PETA homopolymers and copolymers have examined their swelling, porosity, and potential as hydrogels. These properties are significant for various applications, including drug delivery systems and other biomedical uses (Kolarz & Wojaczyǹska, 1998).
Analytical Chemistry Applications : PETA has been used in the creation of antibody-mimicking polymers, which are applied as chiral stationary phases in high-performance liquid chromatography. This innovative approach improves load capacity, selectivity, and resolving capability for chiral separations (Kempe, 1996).
Biomedical Engineering : The modification of PENTA-BA matrices with ethylenediamine for enzyme immobilization was explored. This research is relevant for creating biocompatible materials with high swelling and specific volume characteristics important in biomedical applications (Kolarz et al., 1995).
Photopolymerization Studies : Research on the photopolymerization of PETA in blends with poly(lactic acid) reveals insights into the stability and mechanical properties of these materials, which are useful in various industrial applications (Kaczmarek et al., 2013).
Advanced Materials Fabrication : PETA has been utilized in the fabrication of periodic microstructures through femtosecond laser interference patterning. This method allows for the creation of complex geometries and structures for advanced material applications (Lasagni et al., 2009).
Safety And Hazards
Pentaerythritol triacrylate is moderately toxic by ingestion and skin contact. It is a skin and severe eye irritant . It is explosively unstable at temperatures near its boiling point . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .
properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWZTWDBSEWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27775-58-2 | |
Record name | 2-Propenoic acid, 1,1′-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025842 | |
Record name | Pentaerythritol triacrylate | |
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Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick clear yellow liquid. (NTP, 1992), Liquid; NKRA, Thick yellow liquid; [CAMEO] Clear liquid; [Alfa Aesar MSDS] | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Pentaerythritol triacrylate | |
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Boiling Point |
401 to 419 °F at 760 mmHg (Detonates) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 64 °F) (NTP, 1992) | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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Product Name |
Pentaerythritol triacrylate | |
CAS RN |
3524-68-3 | |
Record name | PENTAERYTHRITOL TRIACRYLATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaerythritol triacrylate | |
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Record name | Pentaerythrityl triacrylate | |
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Record name | 2-Propenoic acid, 1,1'-[2-(hydroxymethyl)-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
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Record name | Pentaerythritol triacrylate | |
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Record name | 2-(hydroxymethyl)-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
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Record name | PENTAERYTHRITYL TRIACRYLATE | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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